8-Amino-1,7-naphthyridine-6-carboxylic acid

Overview

Description

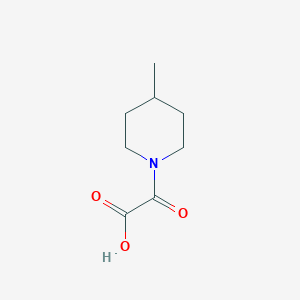

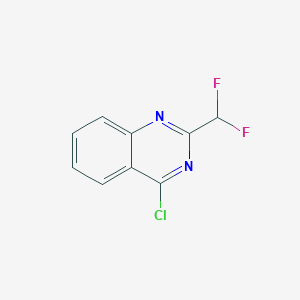

8-Amino-1,7-naphthyridine-6-carboxylic acid is a compound with the CAS Number: 1424941-74-1 . It has a molecular weight of 189.17 . The IUPAC name for this compound is 8-amino [1,7]naphthyridine-5-carboxylic acid .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI code for 8-Amino-1,7-naphthyridine-6-carboxylic acid is 1S/C9H7N3O2/c10-8-7-5 (2-1-3-11-7)6 (4-12-8)9 (13)14/h1-4H, (H2,10,12) (H,13,14) .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

8-Amino-1,7-naphthyridine-6-carboxylic acid is a solid compound .Scientific Research Applications

Anticancer Activity

8-Amino-1,7-naphthyridine-6-carboxylic acid: derivatives have been studied for their potential in cancer treatment. The structure-activity relationship (SAR) and molecular modeling studies suggest that these compounds can be effective against various cancer cell lines. The interest in synthesizing functionalized naphthyridines reflects their importance in both synthetic and medicinal chemistry .

Anti-HIV Properties

Research indicates that naphthyridine derivatives, including 8-Amino-1,7-naphthyridine-6-carboxylic acid , show promise as anti-HIV agents. Their ability to inhibit the replication of the HIV virus makes them valuable in the search for new treatments for this life-threatening condition .

Antimicrobial Applications

The broad spectrum of biological activities of naphthyridine derivatives extends to antimicrobial properties. These compounds have been shown to be effective against a range of microbial pathogens, which could lead to new treatments for infectious diseases .

Neurological Disorders

There is evidence that naphthyridine derivatives can play a role in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression. Their potential applications in neurology are based on their pharmacological effects on the central nervous system .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of naphthyridine derivatives make them candidates for the development of new pain relief medications. Their mechanism of action in reducing inflammation and pain is an area of active research .

Agricultural Applications

Naphthyridine derivatives have been explored for their use in agriculture. They can serve as herbicide safeners, protecting crops from the toxic effects of herbicides, and as immunostimulants to enhance the disease resistance of plants .

Kinase Inhibition

Recent studies have discovered that certain 8-Amino-substituted naphthyridine derivatives act as kinase inhibitors. These findings are significant in the development of targeted therapies for diseases where kinase activity is dysregulated, such as certain types of cancer .

Photophysical Applications

Naphthyridines, due to their unique structural properties, have applications in photophysical studies. They are used in diagnostics and have potential in the development of optical materials .

Mechanism of Action

Target of Action

Naphthyridines, a class of compounds to which 8-amino-1,7-naphthyridine-6-carboxylic acid belongs, are known to have a wide range of biological activities . They have been used in the treatment of several human diseases .

Mode of Action

The functionalization of the naphthyridine core can lead to specific activity . For instance, certain naphthyridines act as anti-HIV agents . The exact interaction of 8-Amino-1,7-naphthyridine-6-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthyridines, in general, have been found to have a broad spectrum of biological applications . They are involved in various biochemical pathways due to their diverse biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Result of Action

Naphthyridines, in general, are known to have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific effects of 8-Amino-1,7-naphthyridine-6-carboxylic acid at the molecular and cellular level are subjects of ongoing research.

properties

IUPAC Name |

8-amino-1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLSHYFXCFJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654684 | |

| Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

758726-20-4 | |

| Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)

![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)

![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)